Cloruro de linoleilo

Descripción general

Descripción

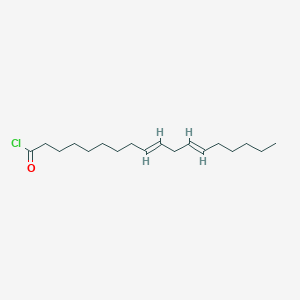

Linoleoyl chloride, also known as 9,12-octadecadienoyl chloride, is an organic compound with the chemical formula C18H31ClO. It is a yellow to yellow-brown liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of fatty acyl derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Linoleoyl chloride serves as a reagent for synthesizing fatty acyl derivatives, which are crucial intermediates in the production of various chemicals. Its reactive nature allows it to participate in acylation reactions, facilitating the formation of complex organic molecules.

Biological Studies

In biological research, linoleoyl chloride is utilized to study lipid metabolism and the synthesis of biologically active lipids. Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that compounds derived from linoleoyl chloride may modulate lipid profiles and influence cellular signaling pathways .

Medical Applications

Linoleoyl chloride has been explored for its potential in developing antimicrobial agents. Its derivatives have shown promise in treating infections due to their ability to disrupt bacterial membranes . Additionally, research into its anti-inflammatory properties suggests potential applications in treating conditions like arthritis .

Industrial Use

In the industrial sector, linoleoyl chloride is employed in producing coatings, resins, and other chemical products. Its unique reactivity makes it suitable for formulating products that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of linoleoyl chloride derivatives against various bacterial strains. Results indicated significant bactericidal activity, suggesting its potential as a foundation for developing new antimicrobial agents.

Case Study 2: Lipid Metabolism Research

Research focusing on lipid metabolism utilized linoleoyl chloride to synthesize specific lipid derivatives that were then tested for their effects on cellular signaling pathways associated with inflammation. The findings revealed that certain derivatives could effectively modulate inflammatory responses in vitro.

Mecanismo De Acción

Target of Action

Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.

Mode of Action

It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .

Biochemical Pathways

The biochemical pathways affected by linoleoyl chloride are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.

Result of Action

The primary result of linoleoyl chloride’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.

Action Environment

The action, efficacy, and stability of linoleoyl chloride can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .

Métodos De Preparación

Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Linoleoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: In the presence of water, linoleoyl chloride hydrolyzes to form linoleic acid and hydrogen chloride.

Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .

Comparación Con Compuestos Similares

Linoleoyl chloride is similar to other fatty acyl chlorides, such as oleoyl chloride and stearoyl chloride. its unique structure, with two double bonds in the fatty acid chain, imparts distinct chemical and physical properties. For example, linoleoyl chloride is more reactive than stearoyl chloride due to the presence of the double bonds, which can participate in additional chemical reactions .

Similar Compounds

- Oleoyl chloride

- Stearoyl chloride

- Palmitoyl chloride

Linoleoyl chloride’s unique reactivity and applications make it a valuable compound in various fields of research and industry.

Actividad Biológica

Linoleoyl chloride, a derivative of linoleic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of linoleoyl chloride, including its antimicrobial properties, anti-inflammatory effects, and potential applications in drug delivery systems.

Linoleoyl chloride is synthesized from linoleic acid through the reaction with oxalyl chloride. This compound features a long-chain fatty acid structure with a reactive acyl chloride group, which makes it suitable for various chemical modifications and applications in biochemistry and pharmacology.

Antimicrobial Activity

Linoleoyl chloride exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that oleoylamines, which are structurally related to linoleoyl compounds, demonstrate activity against both Gram-negative and Gram-positive bacteria. For instance:

- Mechanism of Action : Linoleic acid derivatives disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This was evidenced by the ability of these compounds to facilitate the penetration of ethidium bromide into bacterial cells, indicating membrane disruption .

- Efficacy : Linoleic acid has been shown to be more effective than saturated fatty acids in inhibiting bacterial growth at lower concentrations. Specifically, linoleic acid was highlighted as the most potent unsaturated fatty acid against Bacillus megaterium and Pseudomonas phaseolicola .

Anti-inflammatory Effects

Recent research has identified linoleoyl chloride's potential as an anti-inflammatory agent:

- Lipid Metabolites : Linoleic acid derivatives, including those formed from linoleoyl chloride, have been associated with reduced inflammation markers in various biological assays. For example, the esterification of linoleic acid with hydroxy fatty acids resulted in compounds that effectively inhibited cytokine secretion in response to lipopolysaccharide (LPS) stimulation .

- Clinical Implications : A study indicated that supplementation with linoleoyl-lysophosphatidylcholine (derived from linoleic acid) could suppress immune-related adverse events in patients undergoing immunotherapy, suggesting a role for this compound in managing inflammatory responses .

Applications in Drug Delivery

Linoleoyl chloride's unique chemical structure allows it to be utilized in drug delivery systems:

- Cationic Liposomes : Research has shown that modifying lipid tail structures can enhance drug loading capabilities in liposomal carriers. Linoleoyl-based lipids have been incorporated into cationic liposomes to improve the solubility and delivery of chemotherapeutic agents like paclitaxel .

- Enhanced Solubility : The incorporation of linoleic acid derivatives into liposomal formulations has been demonstrated to significantly increase drug solubility while maintaining low toxicity levels .

Case Studies and Research Findings

Propiedades

Número CAS |

7459-33-8 |

|---|---|

Fórmula molecular |

C18H31ClO |

Peso molecular |

298.9 g/mol |

Nombre IUPAC |

(9E,12E)-octadeca-9,12-dienoyl chloride |

InChI |

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |

Clave InChI |

FBWMYSQUTZRHAT-AVQMFFATSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

SMILES isomérico |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

Key on ui other cas no. |

7459-33-8 |

Pictogramas |

Corrosive |

Sinónimos |

(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.